molecular formula C15H17Cl2N3 B305083 7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline

7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline

Cat. No. B305083
M. Wt: 310.2 g/mol
InChI Key: DKALJSKWAPJDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline is a member of piperazines and a member of pyridines.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The 7-chloro-4-(piperazin-1-yl)quinoline structure is significant in medicinal chemistry, showing diverse pharmacological profiles. It's been observed in antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

Antimalarial Agent Synthesis

7-Chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline, a derivative, has been synthesized as a potential antimalarial agent. The synthesis process involves amino protection, nucleophilic reaction, and deprotection, indicating the feasibility of synthesizing derivatives with the 4-piperazinyl quinoline ring for antimalarial applications (Guo, 2011).

Structural Studies of Derivatives

New derivatives from the ciprofloxacin fluoroquinoline family, including 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-methylcarbamate and 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-(3-oxopyrazolo)[4,3-c]quinoline, have been synthesized and crystallized. Their molecular and crystal structures have been determined, contributing to understanding the structural features of fluoroquinolines (Tomišić et al., 2002).

Anticancer Potential

The compound 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) from a series of synthesized 4-aminoquinoline derived sulfonyl analogs has shown potential as an anticancer agent. Its efficacy across different cancer types and lower toxicity to normal cells compared to cancer cells make it a promising candidate for cancer therapy (Solomon, Pundir, & Lee, 2019).

Synthesis of Derivatives for Antitumor Activity

7-Fluoro-4-(1-piperazinyl) quinolines have been synthesized and evaluated for in vitro antitumor activities. Some of these derivatives showed significant anti-tumor activity, suggesting the potential of this chemical structure for developing novel anticancer agents (Liu et al., 2019).

properties

Molecular Formula

C15H17Cl2N3

Molecular Weight

310.2 g/mol

IUPAC Name

7-chloro-4-[4-(2-chloroethyl)piperazin-1-yl]quinoline

InChI

InChI=1S/C15H17Cl2N3/c16-4-6-19-7-9-20(10-8-19)15-3-5-18-14-11-12(17)1-2-13(14)15/h1-3,5,11H,4,6-10H2

InChI Key

DKALJSKWAPJDDK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCl)C2=C3C=CC(=CC3=NC=C2)Cl

Canonical SMILES

C1CN(CCN1CCCl)C2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline
Reactant of Route 2
Reactant of Route 2
7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline
Reactant of Route 3
Reactant of Route 3
7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline
Reactant of Route 4
Reactant of Route 4
7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline
Reactant of Route 5
Reactant of Route 5
7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline
Reactant of Route 6
Reactant of Route 6
7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.